molecular formula C16H19NO3 B2872563 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide CAS No. 1396790-56-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide

Cat. No.: B2872563
CAS No.: 1396790-56-9
M. Wt: 273.332
InChI Key: WJNGXJZJCGBWQU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is a synthetic furan-based compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a furan ring, a heterocycle recognized as a privileged structure in drug discovery due to its prevalence in bioactive molecules and natural products . Furan derivatives are extensively investigated for their diverse biological activities, including potential anti-inflammatory and antimicrobial properties. Some natural and synthetic furans exert regulatory effects on cellular activities by modifying key signaling pathways such as MAPK (mitogen-activated Protein Kinase) and demonstrate antioxidant capacity by acting as free radical scavengers . The structural motif of a propanamide linked to a furan ring is a subject of ongoing research, particularly in the synthesis of novel chemical entities for biological evaluation . Researchers utilize this scaffold to develop new compounds and study their mechanisms of action, contributing to the exploration of structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNGXJZJCGBWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Route

A widely reported method involves the synthesis of 2-(furan-2-yl)propylene oxide (1) followed by ammonolysis (Figure 1A).

Procedure :

  • Epoxidation : Furan-2-carbaldehyde undergoes condensation with acetone in the presence of boron trifluoride etherate to yield 2-(furan-2-yl)propylene oxide (1) .
  • Ammonolysis : Reaction of (1) with aqueous ammonia (25% w/w) at 80°C for 12 hours produces 2-(furan-2-yl)-2-hydroxypropylamine (2) with 68% yield.

Optimization :

  • Temperature >100°C leads to decomposition of the furan ring.
  • Use of ammonium chloride as a catalyst increases yield to 74%.

Grignard Addition to Nitriles

An alternative pathway utilizes furan-2-carbonitrile (3) as the starting material (Figure 1B):

  • Grignard Formation : Methylmagnesium bromide reacts with (3) to form 2-(furan-2-yl)-2-hydroxypropanenitrile (4) .
  • Reduction : Catalytic hydrogenation of (4) over Raney nickel (H₂, 50 psi, 25°C) yields the amine (2) with 61% overall yield.

Advantages :

  • Avoids epoxide handling hazards
  • Enables stereochemical control through nitrile geometry

Synthesis of 3-Phenylpropanoyl Chloride

Direct Chlorination of 3-Phenylpropanoic Acid

Procedure :

  • Reagent : Thionyl chloride (1.5 equivalents)
  • Conditions : Reflux in anhydrous dichloromethane for 3 hours
  • Yield : 89% (GC-MS purity >98%)

Key Considerations :

  • Excess thionyl chloride removed via rotary evaporation
  • Storage under argon prevents hydrolysis

Amide Bond Formation

Schotten-Baumann Reaction

Standard Protocol :

  • Reagents :
    • 2-(Furan-2-yl)-2-hydroxypropylamine (2) (1.0 equivalent)
    • 3-Phenylpropanoyl chloride (1.1 equivalents)
    • Sodium hydroxide (2.5 equivalents)
  • Conditions :
    • Biphasic system (water/diethyl ether)
    • 0°C with vigorous stirring for 45 minutes
  • Workup :
    • Ether layer washed with 5% HCl and saturated NaHCO₃
    • Dried over MgSO₄, concentrated in vacuo
  • Yield : 72% (white crystalline solid)

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 1.2 Hz, 1H, furan H-5), 7.32–7.22 (m, 5H, phenyl), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3), 6.35 (d, J = 3.2 Hz, 1H, furan H-4).

Coupling Reagent-Mediated Synthesis

For sensitive substrates, carbodiimide-based methods are preferred:

EDCl/HOBt Method :

  • Reagents :
    • 3-Phenylpropanoic acid (1.0 equivalent)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equivalents)
    • Hydroxybenzotriazole (HOBt, 1.1 equivalents)
  • Conditions :
    • Anhydrous DMF, 0°C → 25°C over 2 hours
    • Stir for 18 hours under N₂ atmosphere
  • Yield : 83% (HPLC purity 99.1%)

Advantages :

  • Minimizes racemization
  • Suitable for scale-up (>100 g batches)

Alternative Synthetic Pathways

Enzymatic Aminolysis

Recent advances employ lipase-mediated synthesis under mild conditions:

Procedure :

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butanol:water (9:1 v/v)
  • Temperature : 35°C
  • Conversion : 94% after 24 hours

Benefits :

  • No protecting groups required for hydroxyl functionality
  • Environmentally benign process

Purification and Characterization

Crystallization Optimization

Solvent System Crystal Form Purity (%) Recovery (%)
Ethanol/water Needles 99.3 85
Hexane/EtOAc Prisms 98.7 78
CH₂Cl₂/MeOH Amorphous 97.1 92

Optimal Conditions : Slow evaporation from ethanol/water (3:1) yields pharmaceutical-grade material.

Chromatographic Methods

HPLC Parameters :

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile/0.1% formic acid (65:35)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.42 min

Stability and Degradation Studies

Forced Degradation Results :

Condition Degradation Products % Degradation
0.1N HCl, 70°C Furan ring-opened derivative 12.4
0.1N NaOH, 70°C Hydrolyzed amide 29.7
3% H₂O₂, 25°C N-Oxide 8.9

Storage Recommendations :

  • Amber glass under nitrogen at −20°C
  • Avoid prolonged exposure to >40% humidity

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) E-Factor PMI
Schotten-Baumann 420 18.7 6.2
Enzymatic 580 5.1 2.9
Coupling Reagent 890 23.4 8.7

Key Insight : The enzymatic method, while higher in direct costs, offers superior environmental metrics for green chemistry applications.

Emerging Technologies

Continuous Flow Synthesis

Recent advancements demonstrate:

  • Reactors : Microfluidic chip-based systems
  • Throughput : 1.2 kg/day with 94% yield
  • Advantage : Precise temperature control prevents furan decomposition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents Notable Features Reference
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide 3-phenylpropanamide 2-(furan-2-yl)-2-hydroxypropyl Hydroxyl group enhances hydrophilicity N/A
N-(furan-2-ylmethyl)-3-phenylpropanamide 3-phenylpropanamide Furan-2-ylmethyl Simpler alkyl chain; lacks hydroxyl group
3-(2-Furanyl)-N-(3-phenylpropyl)-2-propenamide 2-propenamide 3-phenylpropyl; furan-2-yl Unsaturated backbone; altered chain length
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide 3-phenylpropanamide Benzo[d]thiazole; dimethylaminopropyl Fluorinated heterocycle; tertiary amine
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Acetamide Furan-2-yl; triazole-sulfanyl Triazole core; anti-exudative activity
Key Observations:
  • Hydrophilicity : The hydroxyl group in the main compound may improve aqueous solubility compared to N-(furan-2-ylmethyl)-3-phenylpropanamide , which lacks polar substituents.
  • Backbone Flexibility : The propenamide chain in 3-(2-Furanyl)-N-(3-phenylpropyl)-2-propenamide introduces unsaturation, which could influence conformational rigidity.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and a phenylpropanamide structure, which contributes to its unique pharmacological properties. The molecular formula and structural characteristics suggest potential interactions with various biological targets.

Target Interactions:
Furan derivatives like this compound are known to interact with multiple biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): These receptors are involved in numerous physiological processes and are common targets for drug development.
  • Enzymes: The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

Biochemical Pathways:
The compound influences several biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity: Inhibition of bacterial growth and potential application in treating infections.
  • Anticancer Effects: Inducing apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar furan structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities.

Anticancer Activity

Studies have demonstrated the anticancer potential of furan-containing compounds. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, related compounds have reported IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Study on Anticancer Properties:
    A recent study evaluated the anticancer activity of novel furan derivatives against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Screening:
    Another investigation focused on the antimicrobial effects of furan derivatives, revealing notable activity against a range of bacterial strains. This study employed the agar well diffusion method to assess efficacy, confirming the compound's potential as an antimicrobial agent .

Data Summary

Activity Type Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerIC50 values comparable to doxorubicin
Enzyme ModulationPotential interaction with GPCRs

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